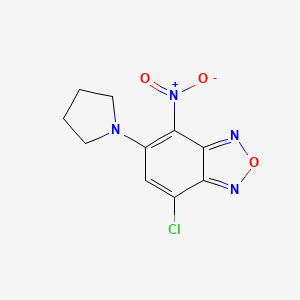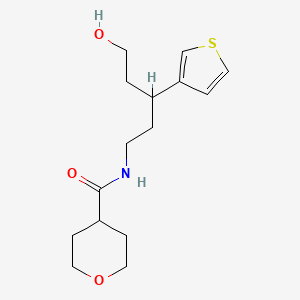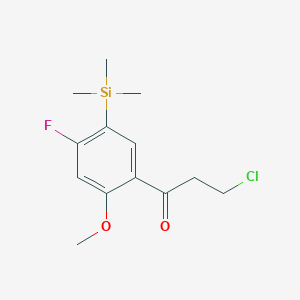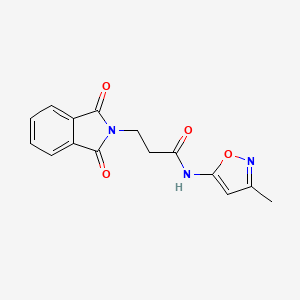
3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide is a useful research compound. Its molecular formula is C15H13N3O4 and its molecular weight is 299.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Properties
3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide, due to its complex structure, participates in a variety of biochemical processes and holds potential for numerous scientific research applications. However, specific studies directly addressing this compound were not identified, indicating a gap in the literature or a highly specialized area of research. The discussion below reflects broader research trends related to chemical compounds with structural or functional similarities, providing insights into potential applications of the compound .
Role in Neuroprotection and Stroke Recovery
Research into neuroprotective strategies highlights the importance of compounds that can mitigate the complex signaling cascades following a cerebrovascular stroke. Compounds that exhibit neuroprotective properties, such as certain inhibitors acting on glutamate receptors, have been studied for their potential to prevent secondary cerebral injury and minimize disability after stroke events. The detailed mechanisms of action, including antagonism of specific glutamate receptors, could suggest a research avenue for this compound if it shares similar pharmacological profiles (Karsy et al., 2017).
Application in Epilepsy Treatment
The exploration of ionotropic glutamate receptors, particularly AMPA and NMDA receptors, in epilepsy, offers another potential research application. These receptors play crucial roles in the excitatory neurotransmission and neuronal hyperexcitation associated with seizures. Compounds that can modulate these receptors' activity have been investigated for their anti-seizure properties. Given the structural complexity of this compound, studying its interaction with glutamate receptors could uncover novel therapeutic approaches to epilepsy management (Hanada, 2020).
Antipsychotic Potential
Another intriguing application is in the development of antipsychotic medications. Risperidone, a benzisoxazol derivative with potent serotonin (5-HT2) and dopamine (D2) receptor antagonism, represents a class of compounds that offers therapeutic potential in the treatment of schizophrenia by balancing dopaminergic and serotonergic neurotransmission. The pharmacological profile of risperidone suggests that compounds like this compound could be investigated for similar antipsychotic effects, particularly if they exhibit affinity for serotonin and dopamine receptors (Grant & Fitton, 1994).
Eigenschaften
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-8-13(22-17-9)16-12(19)6-7-18-14(20)10-4-2-3-5-11(10)15(18)21/h2-5,8H,6-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJGNLRTGVWNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(tert-butyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2464241.png)
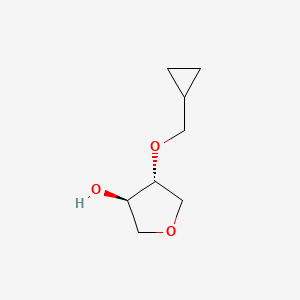
![1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2464247.png)
![N-{[(1H-1,3-benzodiazol-2-yl)carbamoyl]methyl}-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2464248.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2464251.png)
![2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2464252.png)

![N-(3,4-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2464257.png)
